molecular formula C17H19FN2O2 B5112867 3-[1-(4-fluorobenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole

3-[1-(4-fluorobenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole

Cat. No. B5112867
M. Wt: 302.34 g/mol
InChI Key: FWQHOCYQVZJIQI-UHFFFAOYSA-N
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Description

3-[1-(4-fluorobenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole, commonly known as FLX, is a synthetic compound that has been widely studied for its potential therapeutic applications. FLX belongs to the class of isoxazole derivatives and has been found to exhibit significant pharmacological effects in various biological systems.

Mechanism of Action

The exact mechanism of action of FLX is not fully understood. However, it has been proposed that FLX exerts its pharmacological effects by modulating the activity of various neurotransmitters such as dopamine, serotonin, and glutamate. FLX has also been found to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and physiological effects:
FLX has been found to exhibit significant biochemical and physiological effects in various biological systems. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. FLX has also been found to reduce the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. FLX has also been found to exhibit significant neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

FLX has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. FLX has also been extensively studied for its pharmacological effects, which makes it an ideal candidate for further research. However, FLX also has some limitations for lab experiments. It has been found to exhibit low solubility in water, which can make it difficult to administer in vivo. FLX has also been found to exhibit low bioavailability, which can limit its therapeutic potential.

Future Directions

There are several future directions for the research of FLX. One potential direction is to study the potential application of FLX in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another potential direction is to study the potential application of FLX in the treatment of various inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Further research is also needed to understand the exact mechanism of action of FLX and to develop more efficient synthesis methods for FLX.

Synthesis Methods

The synthesis of FLX involves the reaction of 4-fluorobenzoyl chloride with 2-pyrrolidinone followed by the reaction of the resulting intermediate with isopropylhydroxylamine. The final product is obtained after purification and characterization using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

FLX has been extensively studied for its potential therapeutic applications in various biological systems. It has been found to exhibit significant anti-inflammatory, analgesic, and neuroprotective effects. FLX has also been studied for its potential application in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

(4-fluorophenyl)-[2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-11(2)16-10-14(19-22-16)15-4-3-9-20(15)17(21)12-5-7-13(18)8-6-12/h5-8,10-11,15H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQHOCYQVZJIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C2CCCN2C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(4-Fluorobenzoyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole

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